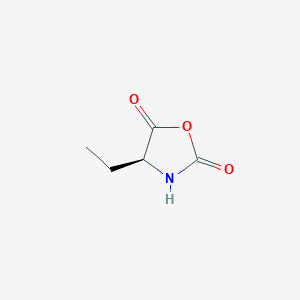

(s)-4-Ethyloxazolidine-2,5-dione

説明

(s)-4-Ethyloxazolidine-2,5-dione is a chiral heterocyclic compound featuring a five-membered oxazolidine ring with two ketone groups at positions 2 and 3. The 4-position is substituted with an ethyl group, and the stereocenter at this position adopts the S-configuration. Oxazolidine diones are known for their synthetic versatility, serving as intermediates in pharmaceutical chemistry and asymmetric catalysis. Its structural uniqueness lies in the combination of the ethyl substituent and the dione system, which may influence solubility, stability, and intermolecular interactions compared to analogous compounds .

特性

分子式 |

C5H7NO3 |

|---|---|

分子量 |

129.11 g/mol |

IUPAC名 |

(4S)-4-ethyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C5H7NO3/c1-2-3-4(7)9-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 |

InChIキー |

ONNRRRLKTSGVFD-VKHMYHEASA-N |

異性体SMILES |

CC[C@H]1C(=O)OC(=O)N1 |

正規SMILES |

CCC1C(=O)OC(=O)N1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize (s)-4-Ethyloxazolidine-2,5-dione, we compare it with structurally related heterocyclic diones, focusing on synthesis, properties, and bioactivity.

Structural Analogues

Oxazolidine-2,4-dione Derivatives Structure: Similar oxazolidine backbone but with diones at positions 2 and 4 instead of 2 and 4. Substituents vary (e.g., acetyl, benzyl). Synthesis: Prepared via cyclization of α-amino acids or catalytic methods, as described in studies on 1-oxazolidine-2,4-dione derivatives . Properties: Higher ring strain due to dione positioning, leading to reactivity in nucleophilic additions. Bioactivity: Limited data, but derivatives are explored for antimicrobial and enzyme inhibition properties.

Piperazine-2,5-diones (Diketopiperazines) Structure: Six-membered piperazine ring with diones at positions 2 and 5. Examples include (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM against H1N1) . Synthesis: Cyclization of dipeptides or microbial fermentation (e.g., marine actinomycetes). Properties: UV absorption at 220–340 nm; moderate solubility in polar solvents. Bioactivity: Antiviral (H1N1), anti-inflammatory, and cytotoxic effects .

Pyrrolidine-2,5-diones

- Structure : Five-membered pyrrolidine ring with diones. Example: N-substituted derivatives synthesized via 1,3-dipolar cycloaddition .

- Synthesis : Stereoselective methods using cycloaddition reactions.

- Properties : Enhanced antioxidant activity (e.g., DPPH radical scavenging EC₅₀ values < 50 μM).

- Bioactivity : Antioxidant and antibacterial activities .

Thiazolidine-2,4-diones

- Structure : Thiazolidine ring with diones at positions 2 and 4. Example: Pioglitazone (antidiabetic drug).

- Synthesis : Condensation of thiazolidine precursors with ketones.

- Properties : High metabolic stability; used in pharmaceuticals.

- Bioactivity : PPAR-γ agonism for diabetes treatment .

Comparative Analysis

*Inferred from analogous oxazolidine syntheses .

Key Research Findings

- Stereochemical Impact : The S-configuration in (s)-4-Ethyloxazolidine-2,5-dione may enhance enantioselective interactions in catalysis or drug-receptor binding, though this requires validation .

- Biological Potential: Piperazine-2,5-diones exhibit strong antiviral activity (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1) , suggesting that (s)-4-Ethyloxazolidine-2,5-dione could be optimized for similar targets.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。